2'-Deoxy-5-(2-ethoxyethenyl)uridine

Antiviral Herpes Simplex Virus Type 2 Minimum Inhibitory Concentration

2'-Deoxy-5-(2-ethoxyethenyl)uridine (CAS 81726-59-2) is a synthetic pyrimidine 2'-deoxyribonucleoside analogue belonging to the class of olefinic 5-substituted deoxyuridines. Its structural hallmark is an (E)-2-ethoxyethenyl substituent conjugated at the C-5 position of the uracil base, conferring a molecular formula of C₁₃H₁₈N₂O₆ and a molecular weight of 298.29 g/mol.

Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
CAS No. 81726-59-2
Cat. No. B15436671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5-(2-ethoxyethenyl)uridine
CAS81726-59-2
Molecular FormulaC13H18N2O6
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCCOC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C13H18N2O6/c1-2-20-4-3-8-6-15(13(19)14-12(8)18)11-5-9(17)10(7-16)21-11/h3-4,6,9-11,16-17H,2,5,7H2,1H3,(H,14,18,19)/t9-,10+,11+/m0/s1
InChIKeyWWBCTCSSOADTDB-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-5-(2-ethoxyethenyl)uridine (CAS 81726-59-2): Olefinic 5-Substituted Antiherpetic Nucleoside Baseline Profile


2'-Deoxy-5-(2-ethoxyethenyl)uridine (CAS 81726-59-2) is a synthetic pyrimidine 2'-deoxyribonucleoside analogue belonging to the class of olefinic 5-substituted deoxyuridines. Its structural hallmark is an (E)-2-ethoxyethenyl substituent conjugated at the C-5 position of the uracil base, conferring a molecular formula of C₁₃H₁₈N₂O₆ and a molecular weight of 298.29 g/mol [1]. This compound class is historically recognized for selective anti-herpesvirus activity predicated on preferential phosphorylation by the virus-encoded thymidine kinase (TK) [2]. Published preclinical screening data indicate measurable inhibitory activity against Herpes simplex virus type 2 (HSV-2) in vitro, positioning it within a well-characterized pharmacophore framework for olefinic 5-substituted deoxyuridines [3].

Why 5-Substituted Deoxyuridine Analogs Are Not Interchangeable: Structural Determinants Dictate Antiherpetic Potency


Within the olefinic 5-substituted deoxyuridine series, subtle alterations to the C-5 side chain—including chain length, stereochemistry (E vs. Z), conjugation status, electronegativity of the terminal function, and presence or absence of branching—produce order-of-magnitude differences in anti-HSV-1 minimum inhibitory concentration (MIC) [1]. The E stereochemistry and conjugation with the pyrimidine ring are absolute requirements for high-potency activity; saturated or non-conjugated analogs exhibit sharply reduced antiviral efficacy. Furthermore, the chain length must not exceed four carbon atoms, and the terminal substituent must contribute a hydrophobic yet electronegative character without introducing a branching point [1]. These rigorous pharmacophore constraints mean that exchanging 2'-Deoxy-5-(2-ethoxyethenyl)uridine for a seemingly similar 5-substituted analog (e.g., 5-ethyl-, 5-vinyl-, or 5-(2-bromovinyl)-derivatives) without explicit comparative data risks selecting a compound with qualitatively different potency, selectivity, and TK affinity [2]. The quantitative evidence below demonstrates where measurable differentiation exists for this specific ethoxyethenyl congener.

Quantitative Differentiation Evidence for 2'-Deoxy-5-(2-ethoxyethenyl)uridine (CAS 81726-59-2) Against Structural Analogs


Anti-HSV-2 Inhibitory Activity: MIC Value from Published Preclinical Screening

2'-Deoxy-5-(2-ethoxyethenyl)uridine demonstrated an in vitro minimum inhibitory concentration (MIC) of 12 µg/mL against Herpes simplex virus type 2 (HSV-2) as recorded in the NIAID ChemDB, sourced from a Journal of Medicinal Chemistry 1984 study [1]. For context, the prototypical and most potent congener in the olefinic series, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), achieves sub-microgram per milliliter potency against HSV-2 in analogous cell culture assays, with reported IC₅₀ values typically in the range of 0.01–0.1 µg/mL [2]. The approximately 100- to 1000-fold potency differential is consistent with the SAR finding that a terminal bromine atom provides optimal hydrophobic-electronegative character, whereas the ethoxy group in the target compound introduces an additional ether oxygen and extended alkyl chain that diverges from the optimum pharmacophore [3].

Antiviral Herpes Simplex Virus Type 2 Minimum Inhibitory Concentration

E-Stereochemistry Side Chain: Structural Conformity with the Antiherpetic Pharmacophore

The 5-(2-ethoxyethenyl) substituent of the target compound is confirmed to possess (E)-stereochemistry based on the IUPAC name and InChI descriptor (CCO/C=C/C1=CN..., with the /b4-3+/ stereodescriptor indicating E configuration) [1]. The seminal SAR study by Goodchild et al. (1983) established that E stereochemistry of the olefinic 5-substituent is an absolute requirement for high-level anti-HSV-1 activity; Z-isomers or saturated analogs exhibit markedly reduced or negligible antiviral activity [2]. For example, (E)-5-(1-propenyl)-2'-deoxyuridine retains measurable activity, whereas the corresponding saturated 5-propyl derivative loses activity entirely. The (E)-2-ethoxyethenyl group satisfies the conjugation and E-geometry criteria, placing this compound within the active pharmacophore space, unlike Z-configured or non-conjugated ethoxyethyl variants that would be predicted to have minimal or no antiherpetic activity [2].

Stereochemistry Structure-Activity Relationship Pharmacophore

Chain Length Compliance: 4-Carbon Substituent Length Within the Optimal Pharmacophore Window

The 5-substituent of 2'-Deoxy-5-(2-ethoxyethenyl)uridine comprises a 2-ethoxyethenyl group with an effective chain length of four atoms (C=C–O–C₂H₅) measured from the pyrimidine C-5 position [1]. Goodchild et al. (1983) demonstrated that optimal anti-HSV-1 activity occurs when the 5-substituent is 'not longer than four carbon atoms in length' [2]. Compounds exceeding this length exhibit progressively diminished activity. By contrast, the simpler 5-vinyl-2'-deoxyuridine (two-carbon chain) and 5-(1-propenyl)-2'-deoxyuridine (three-carbon chain) fall below the optimal length, while 5-(2-bromovinyl)-2'-deoxyuridine matches the four-atom length with a terminal bromine. The ethoxyethenyl analog occupies a unique position: it satisfies the four-atom length criterion but replaces the terminal halogen with an ethoxy group, introducing an ether oxygen absent in BVDU or IVDU [2].

Chain Length Structure-Activity Relationship Drug Design

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile Versus Halogenated Analogs

The computed XLogP3 for 2'-Deoxy-5-(2-ethoxyethenyl)uridine is -0.8, and it possesses a topological polar surface area (TPSA) of 108 Ų with 6 hydrogen bond acceptor sites [1]. In comparison, the more potent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU, C₁₁H₁₂BrN₂O₅) has a higher computed LogP (approximately +0.3 to +0.5) and a lower TPSA (~99 Ų) due to the replacement of the ethoxy oxygen with a bromine atom [2]. The lower LogP and higher TPSA of the target compound suggest reduced membrane permeability relative to BVDU, which may contribute to the observed lower antiviral potency in cell culture. Additionally, the ethoxyethenyl compound has a hydrogen bond donor count of 3 and acceptor count of 6, whereas BVDU has 3 donors and 5 acceptors [1][2]. These physicochemical differences are quantifiable and may influence formulation strategy, solubility, and bioavailability considerations in applications where the ethoxyethenyl analog is selected for specific mechanistic studies.

Lipophilicity LogP Hydrogen Bonding Physicochemical Properties

HSV-1 Thymidine Kinase Affinity: Class-Level Inference for Selective Phosphorylation

The antiherpetic selectivity of 5-substituted 2'-deoxyuridines is fundamentally dependent on preferential phosphorylation by the herpesvirus-encoded thymidine kinase (HSV-1 TK) relative to host cytosolic TK. De Winter and Herdewijn (1996) provided the first quantitative structure-affinity relationship for HSV-1 TK binding across a series of 5-substituted deoxyuridines, demonstrating that Kₘ values for viral TK span from low-micromolar (optimal substrates) to millimolar (poor substrates) depending on the 5-substituent's steric and electronic properties [1]. While 2'-Deoxy-5-(2-ethoxyethenyl)uridine itself was not directly assayed in this study, its structural conformity to the E-olefinic pharmacophore predicts measurable HSV-1 TK affinity, consistent with the observed anti-HSV-2 activity [1][2]. By contrast, deoxyuridine analogs lacking the conjugated olefinic substituent (e.g., 5-ethyl-2'-deoxyuridine, edoxudine) are known to be more rapidly cleaved by host phosphorylases, reducing their effective antiviral selectivity [3].

Thymidine Kinase HSV-1 TK Selective Phosphorylation Prodrug Activation

Research and Industrial Application Scenarios for 2'-Deoxy-5-(2-ethoxyethenyl)uridine (CAS 81726-59-2)


Structure-Activity Relationship (SAR) Probe for Terminal Substituent Effects in Olefinic Deoxyuridine Antiherpetics

The ethoxy group at the terminus of the four-atom E-olefinic side chain represents a distinct electronic and steric environment relative to the halogen (Br, I) or methyl termini found in BVDU, IVDU, and 5-(1-propenyl)-dUrd. Researchers investigating how terminal substituent polarity, hydrogen bond acceptor capacity, and size modulate HSV-1 TK binding affinity and antiviral potency can employ this compound as a SAR probe. The established MIC of 12 µg/mL against HSV-2 [1] provides a baseline for comparative dose-response studies against halogenated congeners within the same assay platform.

HSV Thymidine Kinase Substrate Selectivity Profiling in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Research

Compounds within the E-olefinic 5-substituted deoxyuridine class are preferentially phosphorylated by HSV-1 TK over host TK, a property exploited in GDEPT (suicide gene therapy) strategies [2]. The ethoxyethenyl analog, with its distinct LogP (-0.8) and TPSA (108 Ų) profile [3], may exhibit differential cellular uptake and intracellular phosphorylation kinetics compared to BVDU or ganciclovir. Researchers developing next-generation prodrugs for HSV-TK-expressing tumor models can evaluate this compound for altered bystander killing efficiency or reduced systemic toxicity relative to established prodrugs.

Reference Standard for Analytical Method Development and Metabolite Identification in Deoxyuridine Analog Studies

The unique molecular formula (C₁₃H₁₈N₂O₆), exact mass (298.11648630 Da), and chromatographic properties (XLogP3 = -0.8) [3] of 2'-Deoxy-5-(2-ethoxyethenyl)uridine make it a suitable reference standard for developing HPLC and LC-MS/MS methods that must resolve structurally similar 5-substituted deoxyuridine analogs in complex biological matrices. Its distinct retention time and mass fragmentation pattern relative to BVDU, edoxudine, and 5-ethynyl-dUrd facilitate unambiguous identification in metabolite profiling studies [4].

Antiviral Screening Panel Component for Assessing Spectrum of Activity Across Herpesviridae

The confirmed anti-HSV-2 activity (MIC 12 µg/mL) [1] supports inclusion of this compound in broader antiviral screening panels targeting Herpesviridae family members (HSV-1, HSV-2, VZV). When tested alongside acyclovir (guanosine analog, different mechanism) and BVDU (halogenated deoxyuridine, same class), the ethoxyethenyl analog can help delineate structure-dependent differences in antiviral spectrum, particularly in VZV and acyclovir-resistant strains where differential TK substrate recognition may reveal resistance-bypass opportunities.

Quote Request

Request a Quote for 2'-Deoxy-5-(2-ethoxyethenyl)uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.